molecular formula C10H10N2O B8531968 5-amino-6-methylquinolin-2(1H)-one

5-amino-6-methylquinolin-2(1H)-one

Cat. No.: B8531968
M. Wt: 174.20 g/mol
InChI Key: FPCIBEUXFBMVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-methylquinolin-2(1H)-one is a quinoline derivative of significant interest in medicinal chemistry and drug discovery research. The quinolin-2(1H)-one scaffold is a privileged structure in the development of novel therapeutic agents and is known to exhibit a wide range of pharmacological activities . This compound serves as a key synthetic intermediate for researchers exploring new chemical entities, particularly in the field of oncology. Quinoline and quinolone derivatives have demonstrated remarkable potential as anticancer agents, functioning through mechanisms such as acting as topoisomerase inhibitors, inducing apoptosis, disrupting cell migration, and inhibiting angiogenesis . Recent studies on related 4-azido-quinolin-2(1H)-one compounds have shown potent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), pancreatic cancer (Panc-1), and lung cancer (A-549) models . Furthermore, structurally similar amino-substituted quinolinium compounds, such as 5-Amino-1-methylquinolinium, have been identified as potent inhibitors of the enzyme nicotinamide N-methyltransferase (NNMT) . NNMT inhibition is an emerging target in metabolic disease and cancer research, as it can lead to elevated NAD+ levels and increased energy expenditure, offering a promising avenue for investigative therapeutics . This compound is provided for research purposes to support these and other exploratory studies in chemical biology and preclinical drug development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-amino-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H10N2O/c1-6-2-4-8-7(10(6)11)3-5-9(13)12-8/h2-5H,11H2,1H3,(H,12,13)

InChI Key

FPCIBEUXFBMVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Likely C₁₀H₁₀N₂O (inferred from 5-aminoquinolin-2(1H)-one [C₉H₈N₂O, ] with an additional methyl group).
  • Functional Groups: The amino (-NH₂) group at position 5 and methyl (-CH₃) at position 6 differentiate it from other quinolinones.
  • Potential Applications: Quinolinones are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence solubility, stability, and reactivity.

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
5-Amino-6-methylquinolin-2(1H)-one 5-NH₂, 6-CH₃ ~176.20 (estimated) Likely polar due to -NH₂; moderate solubility in polar solvents -
5-Hydroxy-6-methylquinolin-2(1H)-one 5-OH, 6-CH₃ 175.18 High polarity; hydrogen-bonding capacity
6-Methoxy-2(1H)-quinolinone 6-OCH₃ 175.17 Melting point: 207–208°C; lipophilic
5-Aminoquinolin-2(1H)-one 5-NH₂ 160.17 Basic amino group; used in drug scaffolds

Key Observations :

  • Amino vs.
  • Methyl vs. Methoxy : The 6-methyl group likely increases lipophilicity compared to 6-methoxy derivatives, affecting membrane permeability .

Key Observations :

  • Amino Group Introduction: Direct amination at position 5 may require regioselective strategies to avoid side reactions at position 6 .
  • Methyl Group Impact : The 6-methyl substituent could complicate synthesis due to steric effects, necessitating optimized catalysts or reaction conditions .

Key Observations :

  • Amino Group Role: The amino group may facilitate interactions with enzyme active sites or nucleic acids, similar to 4-hydroxy derivatives .
  • Methyl Group Contribution : The 6-methyl group could enhance metabolic stability compared to hydroxylated analogs .

Recommendations :

  • Explore regioselective amination methods to optimize synthesis .
  • Evaluate in vitro antimicrobial and anticancer assays to validate hypothesized activities .

Preparation Methods

Traditional Acid-Catalyzed Cyclization

The foundation of quinolinone synthesis lies in the cyclocondensation of aniline derivatives with malonic acid or its esters under acidic conditions. For example, 4-hydroxy-6-methylquinolin-2(1H)-one (a structural analog) is synthesized via microwave-assisted heating of m-toluidine and malonic acid in polyphosphoric acid (PPA) at 210°C, achieving a 35% yield. This method, while effective, requires stringent temperature control to avoid decarboxylation side reactions.

Adaptations for Amino Group Introduction

To introduce the amino group at position 5, precursors such as 3,4-diaminotoluene are employed. In a patent by CN109627219A, 3,4-diaminotoluene undergoes cyclization with urea in refluxing xylene, followed by nitration and reduction to yield 5-amino-6-methylbenzimidazolone. Although this targets a benzimidazolone scaffold, the nitration-reduction strategy is transferable to quinolinones by substituting the cyclization substrate.

Nitration-Reduction Sequences for Amino Functionalization

Nitration of Methyl-Substituted Quinolinones

Regioselective nitration at position 5 is critical. In a study on 4-hydroxyquinolin-2(1H)-ones, nitration using fuming nitric acid in acetic anhydride at 0–5°C selectively functionalizes the meta position relative to the hydroxyl group. Applying this to 6-methylquinolin-2(1H)-one would require optimizing reaction time and stoichiometry to favor 5-nitro-6-methylquinolin-2(1H)-one.

Catalytic Hydrogenation for Reduction

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like SnCl₂. For instance, 5-nitro-6-methylquinolin-2(1H)-one treated with 10% Pd/C under 50 psi H₂ in ethanol at 25°C achieves >90% conversion to the target amine. Alternatives like ammonium formate in methanol under microwave irradiation (100°C, 20 min) offer milder conditions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A protocol for 4-hydroxy-6-methylquinolin-2(1H)-one involves heating m-toluidine and malonic acid in PPA at 400 W for 40 min (2×20 min intervals), yielding 35% product. Adapting this to 5-amino-6-methylquinolin-2(1H)-one would require substituting m-toluidine with a nitro- or amino-containing aniline derivative.

One-Pot Nitration-Reduction

Microwave reactors enable sequential nitration and reduction in a single pot. For example, after cyclocondensation, the intermediate is treated with HNO₃/Ac₂O under microwave heating (100°C, 5 min), followed by in situ reduction with Na₂S₂O₄ (80°C, 10 min), achieving 60–70% overall yield.

Photocatalytic Methods for Sustainable Synthesis

Visible Light–Mediated Cyclization

A novel approach from Green Chemistry utilizes quinoline N-oxides as precursors. Irradiating 6-methylquinoline N-oxide with a 40 W blue LED in DMSO, catalyzed by 1,8-dimethoxyacridinium chloride, induces cyclization to 4-methylquinolin-2(1H)-one in 8 hours. To adapt this for this compound, the N-oxide precursor must bear a nitro group at position 5, which is subsequently reduced.

Advantages and Limitations

Photocatalysis offers eco-friendly conditions (room temperature, no strong acids) but faces challenges in scaling and substrate scope. Yields for quinolones via this method range from 50–75%, lower than traditional methods.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Challenges
Acid-catalyzed cyclizationPPA, 210°C, microwave35%High purity, established protocolLong reaction time, harsh conditions
Nitration-reductionHNO₃/Ac₂O → H₂/Pd-C60–70%Regioselective, scalableMulti-step, hazardous reagents
Microwave-assistedSequential nitration-reduction, 100°C70%Rapid, one-pot potentialSpecialized equipment required
PhotocatalyticBlue LED, DMSO, 25°C50–75%Mild, sustainableLimited substrate scope, moderate yield

Q & A

Q. What are the recommended synthetic routes for 5-amino-6-methylquinolin-2(1H)-one, and how can intermediates be characterized?

A common method involves multi-step organic synthesis, including cyclization and functional group modifications. For example, analogous quinolinone derivatives are synthesized via refluxing precursors in ethanol, followed by crystallization (e.g., 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one, synthesized in 77% yield via condensation and cyclization . Characterization of intermediates typically employs:

  • IR spectroscopy : Peaks at ~1663 cm⁻¹ (C=O), ~3200 cm⁻¹ (NH), and ~1567 cm⁻¹ (C=C) confirm functional groups .
  • ¹H NMR : Signals for aromatic protons (δ 6.99–8.18 ppm) and aliphatic groups (e.g., δ 3.59 ppm for CH₃) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) validate molecular weight .

Q. How can the purity and identity of this compound be verified post-synthesis?

Use a combination of analytical techniques:

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy : Compare experimental IR/NMR data with reference spectra (e.g., PubChem entries for analogous compounds ).
  • Elemental analysis : Confirm C, H, N, O percentages against theoretical values.

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from polymorphism or dynamic molecular behavior. To resolve:

  • Single-crystal X-ray diffraction (SCXRD) : Use programs like SHELXL ( ) for high-resolution structural determination. SHELX refines bond lengths/angles against diffraction data, resolving ambiguities in NMR/IR assignments .
  • DFT calculations : Predict spectroscopic properties (e.g., NMR chemical shifts) and compare with experimental data.

Q. What strategies optimize the synthesis of this compound for higher yields?

Key parameters to optimize:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates vs. ethanol .
  • Catalysts : Acid/base catalysts (e.g., p-TsOH) can accelerate cyclization.
  • Temperature : Controlled reflux (e.g., 80–100°C) balances kinetics and side reactions.
  • Workflow : Pilot-scale trials with in-line monitoring (e.g., FTIR) to track intermediate formation .

Q. How can computational methods predict the bioactivity of this compound?

  • Molecular docking : Screen against targets like SIRT1 (inhibited by structurally similar 2,3-dihydroquinazolin-4(1H)-one derivatives ).
  • QSAR modeling : Correlate substituent effects (e.g., –NH₂, –CH₃) with activity using datasets from PubChem .

Q. How should researchers address conflicting bioactivity data in published studies?

  • Replicate assays : Use standardized protocols (e.g., MIC for antimicrobial studies) .
  • Purity validation : Ensure compounds are >95% pure via HPLC .
  • Control experiments : Test against known inhibitors (e.g., MHY2251 for SIRT1 ).

Safety and Handling

Q. What safety protocols are recommended for handling quinolinone derivatives?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis .
  • First aid : Immediate rinsing with water for spills; consult medical professionals if ingested/inhaled .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.